3,4-Diethoxy-2-fluoroaniline
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Overview
Description
“3,4-Diethoxy-2-fluoroaniline” is a chemical compound with the molecular formula C10H14FNO2 . It has a molecular weight of 199.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “3,4-Diethoxy-2-fluoroaniline” is1S/C10H14FNO2/c1-3-13-8-6-5-7 (12)9 (11)10 (8)14-4-2/h5-6H,3-4,12H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3,4-Diethoxy-2-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 199.23 .Scientific Research Applications
Chemical Research
“3,4-Diethoxy-2-fluoroaniline” is a chemical compound with the molecular weight of 199.23 . It’s used in various chemical research due to its unique properties.
Pharmaceutical Research
This compound finds its application in the field of pharmaceutical research. The presence of the fluoroaniline group can contribute to the development of new drugs and therapies.
Material Science
In material science, “3,4-Diethoxy-2-fluoroaniline” is used due to its fascinating properties. It can contribute to the development of new materials with improved characteristics.
Environmental Science
Fluoroanilines, including “3,4-Diethoxy-2-fluoroaniline”, are studied for their biodegradability under aerobic conditions . Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact.
Microbial Community Analysis
The compound is used in studies related to microbial community analysis . The degradation of fluoroanilines by microbial communities provides insights into the microbial diversity and the effect of fluorine substitution on it .
Pollution Control
“3,4-Diethoxy-2-fluoroaniline” is also relevant in pollution control studies. Understanding its degradation pathways can help in developing effective strategies for the removal of such compounds from the environment .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Fluoroanilines, in general, are known to interact with various enzymes and proteins within the cell
Mode of Action
Fluoroanilines are known to interact with their targets through the formation of covalent bonds, often resulting in the inhibition of the target’s function . The presence of fluorine can enhance the stability and metabolic resistance of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Fluoroanilines can influence various metabolic pathways, depending on their specific targets . The downstream effects can include alterations in cellular metabolism, signaling, and function .
Pharmacokinetics
The presence of fluorine in the molecule can enhance its metabolic stability, potentially influencing its bioavailability
Result of Action
Depending on its specific targets and mode of action, the compound could potentially alter cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Diethoxy-2-fluoroaniline . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
3,4-diethoxy-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYUUBWAKJWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541283 |
Source
|
Record name | 3,4-Diethoxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95825-88-0 |
Source
|
Record name | 3,4-Diethoxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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